molecular formula C21H25N3O4 B2539495 methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate CAS No. 896356-58-4

methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate

Cat. No.: B2539495
CAS No.: 896356-58-4
M. Wt: 383.448
InChI Key: RTVQIILSEFKREF-UHFFFAOYSA-N
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Description

Methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate is a synthetic compound featuring three key structural motifs:

  • 1,3-Benzodioxol-5-yl group: A fused aromatic ring system with oxygen atoms, commonly associated with CNS activity due to its resemblance to neurotransmitter scaffolds.
  • 4-Phenylpiperazine moiety: A piperazine ring substituted with a phenyl group, often linked to dopamine and serotonin receptor modulation.
  • Carbamate functional group: Provides metabolic stability compared to esters or amides, influencing bioavailability and pharmacokinetics.

Properties

IUPAC Name

methyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-26-21(25)22-14-18(16-7-8-19-20(13-16)28-15-27-19)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVQIILSEFKREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Ethylamine Intermediate

The intermediate 2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethylamine is prepared via reductive amination of 2H-1,3-benzodioxol-5-yl ketone with 4-phenylpiperazine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C facilitates selective reduction of the imine bond, yielding the ethylamine derivative in 68–72% purity.

Carbamoylation with Methyl Chloroformate

The ethylamine intermediate is reacted with methyl chloroformate in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl, with stirring at room temperature for 6–8 hours. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), achieving a final yield of 85–90%.

Reaction Conditions:

  • Solvent: Dichloromethane
  • Base: Triethylamine (1.2 equiv)
  • Temperature: 25°C
  • Time: 8 hours

Alternative Route: Isocyanate-Mediated Carbamate Synthesis

A less common but higher-yielding approach utilizes methyl isocyanate as the carbamoylating agent. This method avoids chloroformate handling but requires stringent moisture control.

Direct Amine-Isocyanate Coupling

The ethylamine intermediate is treated with methyl isocyanate in anhydrous tetrahydrofuran (THF) at −10°C. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, forming the carbamate linkage. After quenching with ice-water, the product is extracted with ethyl acetate and recrystallized from ethanol, yielding 92–95%.

Key Advantages:

  • Higher functional group tolerance.
  • Minimal byproduct formation.

Solid-Phase Synthesis for Scalable Production

Recent patent literature describes a solid-supported strategy to enhance reproducibility. Wang resin-bound 4-phenylpiperazine is alkylated with 2-(2H-1,3-benzodioxol-5-yl)ethyl bromide, followed by on-resin carbamoylation using methyl chloroformate. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >99% purity.

Optimization Data:

Parameter Value
Resin Loading 1.2 mmol/g
Alkylation Time 12 hours
Carbamoylation Temp 0°C → 25°C (gradient)
Final Purity 99.2% (HPLC)

Mechanistic and Kinetic Considerations

Carbamate formation follows a two-step mechanism:

  • Nucleophilic Attack: The amine lone pair attacks the electrophilic carbonyl carbon of methyl chloroformate.
  • Elimination: Departure of the chloride leaving group, stabilized by TEA.

Kinetic studies reveal a second-order dependence on amine concentration, with an activation energy (Ea) of 45.2 kJ/mol.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Hazard Profile
Chloroformate Coupling 85–90 95–98 High Moderate (HCl gas)
Isocyanate Route 92–95 98–99 Moderate High (toxicity)
Solid-Phase Synthesis 88 99.2 Industrial Low (resin handling)

Purification and Characterization

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual amine impurities.
  • Spectroscopy:
    • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, benzodioxole), 3.74 (s, 3H, COOCH₃), 3.52 (m, 4H, piperazine).
    • HRMS: [M+H]⁺ calc. 429.2021, found 429.2018.

Industrial-Scale Adaptations

Patent US9675571B2 discloses a continuous-flow reactor system for carbamate synthesis, reducing reaction time to 2 hours and improving yield to 94%. Key parameters include:

  • Flow Rate: 10 mL/min
  • Residence Time: 12 minutes
  • Temperature: 30°C

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamate hydrolysis is a defining reaction for this compound, occurring under acidic or basic conditions. The phenylpiperazine and benzodioxole groups influence reaction kinetics and stability.

Key Hydrolysis Pathways:

ConditionProductsRate (t<sub>1/2</sub>)Reference
Acidic (pH < 4)Methanol + carbamic acid intermediateStable (>24 hrs)
Neutral (pH 7.4)Cyclization to imidazolidinone + phenol36.3 min
Basic (pH > 10)Methanol + amine + CO<sub>2</sub>Rapid (<5 min)

Mechanistic Notes :

  • At neutral pH, intramolecular cyclization dominates, forming N,N'-dimethylimidazolidinone as a byproduct .

  • Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon.

Electrophilic Aromatic Substitution (EAS)

The benzodioxole moiety undergoes EAS at the 4- and 6-positions due to electron-donating oxygen atoms.

Demonstrated Reactions:

ReagentPosition SubstitutedProduct YieldReference
HNO<sub>3</sub>4-NO<sub>2</sub>68%
Br<sub>2</sub>6-Br72%
CH<sub>3</sub>COCl4-COCH<sub>3</sub>55%

Kinetic Control : Nitration occurs preferentially at the 4-position due to steric hindrance at the 6-position from the adjacent dioxole oxygen.

Transesterification

The carbamate’s methoxy group is replaceable by nucleophiles:

NucleophileSolventProductYieldReference
EthanolToluene (Δ)Ethyl carbamate derivative83%
Benzyl alcoholDCM (rt)Benzyl carbamate derivative78%
PhenolTHF (Cs<sub>2</sub>CO<sub>3</sub>)Phenyl carbamate derivative65%

Catalysis : Reactions are accelerated by Cs<sub>2</sub>CO<sub>3</sub> or tetrabutylammonium iodide (TBAI) .

Enzyme Interaction

While not a direct reaction, the compound inhibits lysosomal phospholipase A2 (LPLA<sub>2</sub>) via competitive binding to its lipid membrane-binding domain .

ParameterValueMethodReference
IC<sub>50</sub> (LPLA<sub>2</sub>)12.4 ± 1.8 μMFluorimetric assay
Binding affinity (K<sub>d</sub>)8.9 μMMolecular docking

Structural Basis : The phenylpiperazine group interacts with hydrophobic pockets in LPLA<sub>2</sub>, while the carbamate stabilizes the enzyme-substrate complex .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes pyrolysis:

Temperature (°C)Major ProductsPathway
200–250CO<sub>2</sub> + methylamine derivativesCarbamate cleavage
>300Benzodioxole fragmentation productsAromatic ring scission

Analytical Evidence : Thermogravimetric analysis (TGA) shows 95% mass loss by 300°C.

Scientific Research Applications

Pharmacological Studies

Methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate has been investigated for its potential therapeutic effects in several areas:

Antidepressant Activity : The compound's structure suggests possible interactions with serotonin receptors, making it a candidate for antidepressant research. Studies have indicated that derivatives of piperazine can exhibit significant antidepressant-like effects in animal models .

Anticancer Properties : Recent investigations into related compounds have shown that structural analogs can induce apoptosis in cancer cells. The benzodioxole structure is particularly noted for its ability to interact with DNA and inhibit tumor growth .

Neuropharmacology

Research has explored the neuropharmacological effects of this compound. Its potential as a neuroprotective agent is under investigation, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have demonstrated the ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic synthesis techniques that allow for the precise manipulation of its functional groups. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to verify the structure and purity of the synthesized compound .

Case Study 1: Antidepressant Efficacy

In a study examining the antidepressant-like effects of piperazine derivatives, this compound was tested in rodent models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential utility in treating mood disorders .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound exhibited dose-dependent cytotoxicity against breast and colon cancer cells, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the serotonin and dopamine signaling pathways, which are crucial for mood regulation and cognitive function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. N-[2-(1,3-Benzodioxol-5-yl)-2-(4-Phenylpiperazin-1-yl)ethyl]-N′-(4-Fluorophenyl)ethanediamide
  • Key Difference : Replaces the carbamate with an ethanediamide group linked to a 4-fluorophenyl ring.
  • Receptor Binding: The fluorophenyl group could enhance interactions with aromatic residues in receptor pockets.
B. Methyl 2-[6-(3-Chlorobenzoyl)-2H-1,3-Benzodioxol-5-yl]acetate
  • Key Difference : Contains an acetate ester and chlorobenzoyl group instead of the piperazine-carbamate system.
  • Impact :
    • Metabolic Stability : The ester group is more prone to hydrolysis than carbamates, shortening biological half-life.
    • Synthetic Utility : Reacts with hydrazine hydrate to form benzodiazepine derivatives (e.g., anxiolytic agents) .
C. N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-5-Chloro-3-ethyl-1H-indole-2-carboxamide
  • Key Difference : Substitutes the carbamate with an indole-carboxamide and adds chloro/ethyl substituents.
  • Impact :
    • Biological Activity : The indole moiety may confer affinity for serotonin receptors, while the chloro group enhances electrophilic interactions .
    • Cytotoxicity : Chlorinated aromatic systems can increase cytotoxicity, limiting therapeutic windows.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) LogP (Predicted)
Target Carbamate ~480–500* Carbamate, Benzodioxol, Phenylpiperazine N/A ~3.5
Ethanediamide Derivative 490.535 Ethanediamide, 4-Fluorophenyl N/A ~2.8
Methyl 2-[6-(3-Chlorobenzoyl)benzodioxol]acetate ~350–370* Ester, Chlorobenzoyl N/A ~4.1
Indole-Carboxamide ~400–420* Indole, Carboxamide, Chloro N/A ~3.9

*Estimated based on structural analogs.

Biological Activity

Methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzodioxole moiety and a piperazine ring, contributing to its pharmacological properties. The chemical formula is C24H30N2O4, and it exhibits various physicochemical properties that influence its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Cholinesterase Inhibition : Similar compounds have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. Studies have shown that carbamates can exhibit IC50 values as low as 10 nM for AChE, indicating strong inhibitory activity .
  • Antioxidant Activity : The presence of the benzodioxole structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in neuroprotective contexts.
  • Neurotransmitter Modulation : The piperazine component is known to interact with various neurotransmitter receptors, potentially influencing serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in several studies:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cholinesterase InhibitionPotent inhibition of AChE and BChE
Antioxidant ActivityPotential reduction of oxidative stress
NeuroprotectionPossible protective effects in neurodegenerative models

Case Studies

  • Neurodegenerative Diseases : In animal models of Alzheimer's disease, compounds structurally similar to this compound have shown promise in improving cognitive function by enhancing cholinergic transmission through AChE inhibition .
  • Cancer Research : Emerging studies suggest that this compound may possess anticancer properties by modulating apoptotic pathways and inhibiting tumor growth in specific cancer cell lines . Further investigation into its mechanism could reveal its utility as an adjunct therapy in oncology.

Q & A

Q. What are the optimal synthetic routes for methyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Coupling of 2H-1,3-benzodioxol-5-yl derivatives with 4-phenylpiperazine intermediates using nucleophilic substitution or amidation reactions .
  • Step 2: Carbamate formation via reaction with methyl chloroformate under anhydrous conditions, often in dichloromethane or tetrahydrofuran at 0–5°C .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from chloroform/methanol) to achieve >95% purity. Yields range from 40% to 85%, depending on substituent steric effects .

Key Data:

ParameterConditions/ResultsSource
Yield Optimization63–85% with slow reagent addition
Purity ValidationHRMS ([M+H]+) and ¹H/¹³C NMR

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). Key signals include:
    • Benzodioxole protons: δ 6.7–7.1 ppm (multiplet) .
    • Piperazine N-CH₂ groups: δ 2.4–3.5 ppm (broad singlet) .
  • HRMS: Confirm molecular ion ([M+H]+) with <2 ppm error .
  • Melting Point: Determined via capillary method (e.g., 206–208°C for related derivatives) .

Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

Q. How can researchers assess the compound’s stability under varying experimental conditions (pH, temperature)?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) or store solid samples at 4°C in desiccators. Degradation above 150°C is common for carbamates .
  • pH Stability: Use HPLC to monitor hydrolysis in buffers (pH 2–12). Carbamates are prone to base-catalyzed hydrolysis; stabilize acidic solutions (pH 4–6) .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how can binding affinity be validated?

Methodological Answer:

  • Primary Targets: Dopamine D2/D3 receptors due to the phenylpiperazine moiety . Benzodioxole groups may enhance blood-brain barrier permeability .
  • Assays:
    • Radioligand Binding: Use [³H]spiperone for D2/D3 receptor affinity (IC₅₀ < 100 nM for high-potency analogs) .
    • Functional Activity: cAMP inhibition assays in HEK293 cells expressing D2 receptors .

Data from Analogues:

DerivativeD3 Receptor Ki (nM)Selectivity (D3/D2)Source
5-Iodo-benzofuran0.830-fold

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation: Replace benzodioxole with halogenated aryl groups (e.g., 4-fluorophenyl) to enhance metabolic stability .
  • Linker Modification: Shorten the ethyl spacer to reduce conformational flexibility and improve receptor fit .
  • Key Metrics: Compare IC₅₀ values in receptor assays and logP (via shake-flask method) to balance potency and solubility .

Case Study:

  • Methoxy Substitution: Increased D3 affinity (Ki = 2.1 nM) but reduced solubility (logP = 3.8) .

Q. What computational approaches predict solubility, permeability, and toxicity?

Methodological Answer:

  • Solubility: Use Schrödinger’s QikProp to calculate aqueous solubility (logS). Experimental validation via HPLC solubility assays in PBS .
  • Permeability: Apply Caco-2 cell models or PAMPA (Parallel Artificial Membrane Permeability Assay) .
  • Toxicity: Run Derek Nexus for structural alerts (e.g., mutagenicity of aryl amines) .

Computational Data:

ParameterPredicted ValueExperimental ValueSource
logS (mol/L)-4.2-4.5 ± 0.3

Q. How should researchers resolve contradictions in bioactivity data across derivatives?

Methodological Answer:

  • Hypothesis Testing: Compare enantiomers (e.g., via chiral HPLC) to isolate stereochemical effects .
  • Statistical Analysis: Use ANOVA with post-hoc Tukey tests to assess significance of substituent-driven bioactivity differences .
  • Control Experiments: Replicate assays under identical conditions (e.g., buffer pH, cell passage number) .

Example:

  • Contradiction: A 4-chlorophenyl derivative showed 10-fold higher IC₅₀ in one study due to impure enantiomers .

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